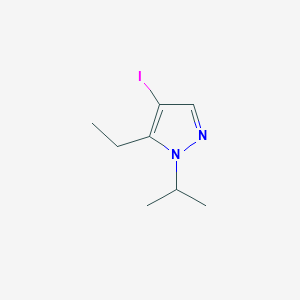

5-Ethyl-4-iodo-1-isopropyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Ethyl-4-iodo-1-isopropyl-1H-pyrazole is a chemical compound with the molecular formula C9H13IN2O2 . It is a derivative of pyrazole, a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied. A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions . In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields . Treatment of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of NaHCO3 provided 5-substituted 4-iodo-1-tosylpyrazoles in good yields .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H13IN2O2/c1-4-14-9(13)7-5-11-12(6(2)3)8(7)10/h5-6H,4H2,1-3H3 . The molecular weight of the compound is 308.12 .Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. For instance, they undergo a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines to provide functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .科学的研究の応用

Pyrazole Derivatives as Building Blocks

5-Ethyl-4-iodo-1-isopropyl-1H-pyrazole is part of a family of iodinated pyrazole derivatives. These compounds are valuable in research fields like CropScience and oncology. They serve as building blocks for creating new chemical entities featuring a pyrazole nucleus, essential for various synthetic applications (Guillou et al., 2011).

Catalysis and Organic Synthesis

In organic synthesis, pyrazole derivatives are used as precursors in Sonogashira-type cross-coupling reactions. These reactions facilitate the synthesis of diverse pyrazole-based compounds, which could have various applications in material science and medicinal chemistry (Arbačiauskienė et al., 2011).

Structural and Spectroscopic Analysis

The structural and spectroscopic properties of pyrazole derivatives, including those similar to this compound, have been extensively studied. Techniques like X-ray diffraction and density functional theory (DFT) provide insights into their molecular geometry and electronic structure, which are crucial for understanding their chemical behavior (Viveka et al., 2016).

Development of New Chemical Entities

Pyrazole derivatives are starting points for the synthesis of various new chemical entities. Their versatility in chemical reactions, such as N-arylation and Suzuki-Miyaura cross-coupling, makes them valuable in the development of novel compounds for potential therapeutic or industrial applications (Guillou & Janin, 2010).

Metal Coordination Polymers

Pyrazole-based ligands, including derivatives of this compound, are used to synthesize metal coordination polymers. These polymers find applications in various fields, including catalysis, material science, and potentially in drug delivery systems (Cheng et al., 2017).

特性

IUPAC Name |

5-ethyl-4-iodo-1-propan-2-ylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2/c1-4-8-7(9)5-10-11(8)6(2)3/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNPTTLYEQJXDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C(C)C)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3017587.png)

![4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3017589.png)

![N-(2-ethylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3017590.png)

![3,4,5-triethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3017592.png)

![3-[(2-Chloro-4-methoxyphenyl)methoxy]-4-methoxybenzaldehyde](/img/structure/B3017597.png)

![4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B3017603.png)

![2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B3017607.png)

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3017610.png)